molecular formula C9H5ClN2O2S B1375907 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1427378-95-7

2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1375907
M. Wt: 240.67 g/mol
InChI Key: PFQCDHYYSGJDBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key raw material for synthesizing chlorantraniliprole, has been described . Another method involves the reaction of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate through an oxidation reaction in an acetonitrile system .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid are not documented, related compounds have been studied. For example, the protodeboronation of alkyl boronic esters has been explored .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives have been extensively studied for their synthesis and antimicrobial activity. Patel, Agravat, and Shaikh (2011) explored the synthesis of various pyridine derivatives and evaluated their antimicrobial activity against bacteria and fungi, observing variable and modest activity (Patel, Agravat, & Shaikh, 2011). Another study by Narayana et al. (2007) synthesized N-aryl-1,3-thiazol-2-amines derivatives and found them to possess excellent antifungal and antibacterial activities (Narayana et al., 2007).

Heterocyclic Compound Synthesis

The compound has also been utilized in the synthesis of various heterocyclic compounds. Patel and Patel (2015) synthesized a novel series of heterocyclic compounds and evaluated their antibacterial activity against various bacterial strains, finding some compounds less active compared to others (Patel & Patel, 2015).

Biological Activity Assessment

Several studies have also focused on assessing the biological activity of compounds derived from 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid. A study by Li et al. (2015) synthesized a particular compound and characterized its structure, finding it to have good fungicidal and antiviral activities (Li et al., 2015).

Corrosion Inhibition

In the field of corrosion inhibition, Chaitra et al. (2016) synthesized and characterized thiazole-based pyridine derivatives, finding them to be effective corrosion inhibitors for mild steel (Chaitra, Mohana, & Tandon, 2016).

properties

IUPAC Name

2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S/c10-5-2-1-3-11-7(5)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQCDHYYSGJDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=NC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221042
Record name 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid

CAS RN

1427378-95-7
Record name 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid
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